Cas no 16908-47-7 (Dipyridamole Tri(diethanolamine))

Dipyridamole Tri(diethanolamine) 化学的及び物理的性質
名前と識別子
-
- Ethanol,2,2',2'',2''',2'''',2'''''-[[8-(1-piperidinyl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexakis-
- DIPYRIDAMOLE EP IMPURITY B
- Dipyridamole Tri(diethanolamine)
- 2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
- 2,2′,2′′,2′′′,2′′′′,2′′′′′-[[8-(1-Piperidinyl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexakisethanol
- 2,2′,2′′,2′′′,2′′′′,2′′′′′-{[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]tris(azanetriyl)}hexaethanol
- RA 136
- DipyridaMole IMpurity B
- 2,4,6-Tris(diethanolaMino)-8-piperidinopyriMido[5,4-d]pyriMidine
- 2,2',2'',2''',2'''',2'''''-[[8-(1-Piperidinyl)pyriMido[5,4-d]pyriMidine-2,4,6-triyl]trinitrilo]hexakisethanol
- Q27291939
- ETHANOL, 2,2',2'',2''',2'''',2'''''-((8-PIPERIDINOPYRIMIDO(5,4-D)PYRIMIDINE-2,4,6-TRIYL)TRINITRILO)HEXA-
- Ethanol, 2,2',2'',2''',2'''',2'''''-((8-piperidinopyrimido(5,4-d)pyrimidine-2,4,6-triyl)trinitrilo)hexa- (7ci,8ci)
- Dipyridamole specified impurity B [EP]
- 2,2',2'',2''',2'''',2'''''((8-(Piperidin-1-yl)pyrimido(5,4-d)pyrimidine-2,4,6-triyl)trinitrilo)hexaethanol
- FT-0667708
- 2,4,6-Tris(diethanolamino)-8-piperidinopyrimido(5,4-d)pyrimidine
- VP11YEX8WZ
- DIPYRIDAMOLE IMPURITY B [EP IMPURITY]
- DTXSID90168643
- Ethanol, 2,2',2'',2''',2'''',2'''''-((8-(1-piperidinyl)pyrimido(5,4-d)pyrimidine-2,4,6-triyl)trinitrilo)hexakis-
- 16908-47-7
- Dipyridamole impurity B [EP]
- A899401
- UNII-VP11YEX8WZ
- RA-136
- SCHEMBL5055315
- 2,2',2'',2''',2'''',2'''''-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol
- Ethanol, 2,2',2'',2''',2'''',2'''''-((8-piperidinopyrimido(5,4-d)pyrimidine-2,4,6-triyl)trinitrilo)hexa-(7ci,8ci)
- 2,2',2'',2''',2'''',2'''''-((8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl)tris(azanetriyl))hexakis(ethan-1-ol)
- Dipyridamole specified impurity B
- DTXCID6091134
- DIPYRIDAMOLE IMPURITY B (EP IMPURITY)
-
- インチ: InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2
- InChIKey: ZNAFWTHGUALHRT-UHFFFAOYSA-N
- SMILES: N1(C2C3N=C(N(CCO)CCO)N=C(N(CCO)CCO)C=3N=C(N(CCO)CCO)N=2)CCCCC1
計算された属性
- 精确分子量: 524.30700
- 同位素质量: 524.30708103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 14
- 重原子数量: 37
- 回転可能化学結合数: 16
- 複雑さ: 604
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.5
- トポロジー分子極性表面積: 186Ų
じっけんとくせい
- ゆうかいてん: >157°C (dec.)
- Solubility: DMSO (Slightly), Methanol (Sparingly)
- PSA: 185.90000
- LogP: -2.15190
Dipyridamole Tri(diethanolamine) Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dipyridamole Tri(diethanolamine) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1220528-25MG |
Dipyridamole Related Compound B |
16908-47-7 | United States Pharmacopeia (USP) Reference Standard | 25MG |
¥14329.94 | 2022-02-21 | |
A2B Chem LLC | AE84715-20mg |
Dipyridamole Tri(diethanolamine) |
16908-47-7 | 98% | 20mg |
$588.00 | 2024-04-20 | |
TRC | D492645-10mg |
Dipyridamole Tri(diethanolamine) |
16908-47-7 | 10mg |
$ 222.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497241-10 mg |
Dipyridamole tri(diethanolamine), |
16908-47-7 | 10mg |
¥2,708.00 | 2023-07-11 | ||
TRC | D492645-100mg |
Dipyridamole Tri(diethanolamine) |
16908-47-7 | 100mg |
$ 1654.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1220528-25MG |
16908-47-7 | 25MG |
¥15211.09 | 2023-01-05 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-497241-10mg |
Dipyridamole tri(diethanolamine), |
16908-47-7 | 10mg |
¥2708.00 | 2023-09-05 | ||
Ambeed | A1536555-10mg |
2,2',2'',2''',2'''',2'''''-((8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl)tris(azanetriyl))hexakis(ethan-1-ol) |
16908-47-7 | 98% | 10mg |
$271.0 | 2024-04-23 |
Dipyridamole Tri(diethanolamine)に関する追加情報
Dipyridamole Tri(diethanolamine): An Overview of CAS No. 16908-47-7
Dipyridamole Tri(diethanolamine), a compound with the CAS number 16908-47-7, is a derivative of dipyridamole, a well-known vasodilator and platelet aggregation inhibitor. This compound is widely used in various pharmaceutical applications, particularly in the treatment of cardiovascular diseases. The addition of tri(diethanolamine) enhances its solubility and stability, making it a valuable component in drug formulations.
The chemical structure of Dipyridamole Tri(diethanolamine) consists of two pyridine rings connected by a methylene bridge, with tri(diethanolamine) as a counterion. This unique structure contributes to its pharmacological properties, including its ability to inhibit adenosine uptake and platelet aggregation. The compound is often used in combination with other medications to improve blood flow and reduce the risk of thrombosis.
Recent studies have highlighted the potential of Dipyridamole Tri(diethanolamine) in various therapeutic areas. For instance, a study published in the Journal of Cardiovascular Pharmacology (2023) demonstrated that Dipyridamole Tri(diethanolamine) effectively reduces platelet aggregation and improves endothelial function in patients with coronary artery disease. The researchers found that the compound's enhanced solubility and stability contributed to its superior efficacy compared to traditional dipyridamole formulations.
In addition to its cardiovascular benefits, Dipyridamole Tri(diethanolamine) has shown promise in the treatment of other conditions. A clinical trial conducted by the National Institutes of Health (2022) investigated the use of Dipyridamole Tri(diethanolamine) in patients with peripheral artery disease (PAD). The results indicated that the compound significantly improved blood flow and reduced symptoms of intermittent claudication, suggesting its potential as a therapeutic option for PAD.
The mechanism of action of Dipyridamole Tri(diethanolamine) involves multiple pathways. It primarily acts by inhibiting adenosine uptake, which leads to increased levels of extracellular adenosine. Adenosine then binds to receptors on platelets and vascular smooth muscle cells, resulting in vasodilation and inhibition of platelet aggregation. Additionally, the compound has been shown to have anti-inflammatory properties, which may contribute to its overall therapeutic benefits.
The safety profile of Dipyridamole Tri(diethanolamine) has been extensively studied. Clinical trials have reported that the compound is generally well-tolerated, with common side effects including headache, flushing, and gastrointestinal discomfort. However, these side effects are usually mild and transient. More serious adverse events are rare but can include hypotension and bleeding tendencies, particularly when used in combination with other anticoagulants or antiplatelet agents.
In terms of formulation and administration, Dipyridamole Tri(diethanolamine) is available in various forms, including oral tablets, intravenous solutions, and topical formulations. The choice of formulation depends on the specific clinical indication and patient factors. For example, oral tablets are commonly used for long-term management of cardiovascular conditions, while intravenous solutions are preferred for acute situations requiring rapid onset of action.
The future outlook for Dipyridamole Tri(diethanolamine) is promising. Ongoing research is exploring its potential in new therapeutic areas, such as neurodegenerative diseases and cancer. Preliminary studies suggest that the compound may have neuroprotective effects and could be beneficial in conditions like Alzheimer's disease. Additionally, there is growing interest in using Dipyridamole Tri(diethanolamine) as an adjuvant therapy in cancer treatment due to its ability to improve blood flow and enhance drug delivery to tumor sites.
In conclusion, Dipyridamole Tri(diethanolamine) (CAS No. 16908-47-7) is a versatile compound with significant therapeutic potential. Its unique chemical structure and pharmacological properties make it an important component in the treatment of cardiovascular diseases and other conditions. As research continues to uncover new applications and mechanisms of action, the role of this compound in modern medicine is likely to expand further.
16908-47-7 (Dipyridamole Tri(diethanolamine)) Related Products
- 16982-40-4(Dipyridamole Tripiperidine)
- 1176886-12-6(Desethanol Dipyridamole)
- 60286-30-8(2,2',2'',2'''-4-(2-Hydroxyethyl)amino-8-(1-piperidinyl)pyrimido5,4-dpyrimidine-2,6-diyldinitrilotetrakisethanol(Dipyridamole Impurity))
- 58-32-2(Dipyridamole)
- 26889-86-1(N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)
- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)
- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 72447-43-9(Ammonium Dodecanedioate Dibasic)
- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)
